![molecular formula C7H16ClNO2 B3417822 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride CAS No. 1158376-51-2](/img/structure/B3417822.png)
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Flavor Compounds in Food Products
Branched aldehydes, including derivatives produced from amino acids like 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, play significant roles as flavor compounds in various food products, encompassing both fermented and non-fermented items. These compounds' production and degradation pathways from amino acids have been extensively studied, with a focus on their formation at the metabolic, microbial, and compositional levels of food. Understanding these pathways is crucial for controlling the desired levels of these flavor compounds in food products (Smit, Engels, & Smit, 2009).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA), structurally similar to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, exhibits various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA's ability to modulate lipid and glucose metabolism highlights its potential in treating metabolic disorders such as obesity, cardiovascular disease, and diabetes. This review underscores the need for further research to optimize CGA's biological and pharmacological effects for practical applications, including its use as a natural food additive (Naveed et al., 2018).
Neuroprotection and NMDA Receptors
Research on NMDA receptors, including studies on compounds structurally related to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, focuses on their role in synaptic neurotransmission and potential therapeutic applications. NMDA receptors mediate slow excitatory neurotransmission in the central nervous system, and abnormalities in their functioning are associated with psychiatric and neurological diseases. This review discusses the molecular mechanisms of NMDA receptors from biosynthesis to synaptic trafficking, highlighting the importance of further research in understanding normal synaptic physiology and the etiology of brain diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Environmental and Health Implications
The chemical properties and interactions of substances like 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride with other compounds can have significant environmental and health implications. Studies on the inadvertent mixing of chemicals, including those structurally related to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, highlight the potential for violent reactions and the importance of safety protocols in industrial and laboratory settings. Such research underscores the need for comprehensive understanding and careful handling of chemical substances to prevent accidents and ensure safety (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3)5-4-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYZIQCHIIHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



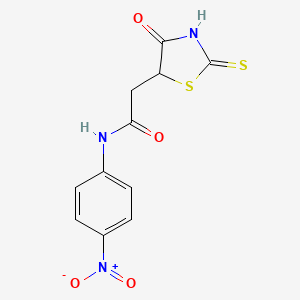

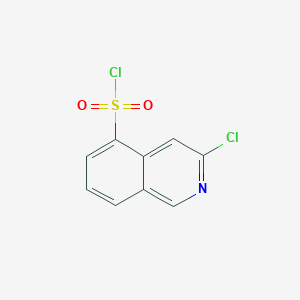

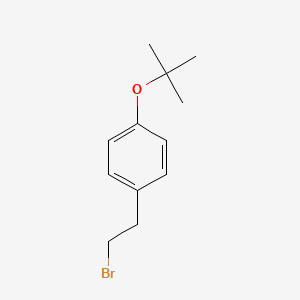



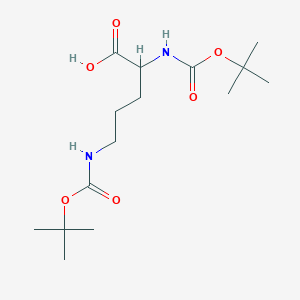
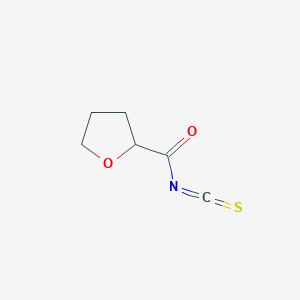

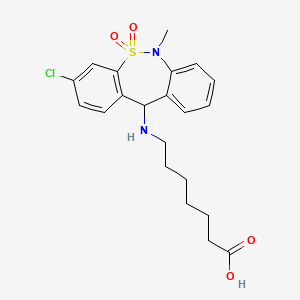
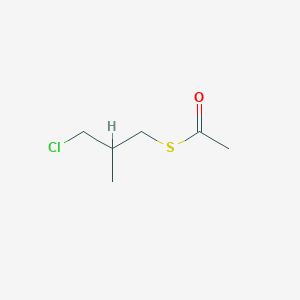
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)